N-[2,2-Bis(4-chlorophenylthio)-1-cyanovinyl]-p-toluamide
Description
N-[2,2-Bis(4-chlorophenylthio)-1-cyanovinyl]-p-toluamide is a structurally complex molecule featuring a p-toluamide backbone modified with a cyanovinyl group and two 4-chlorophenylthio substituents.
Properties
CAS No. |
295346-89-3 |
|---|---|
Molecular Formula |
C23H16Cl2N2OS2 |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
N-[2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoethenyl]-4-methylbenzamide |
InChI |
InChI=1S/C23H16Cl2N2OS2/c1-15-2-4-16(5-3-15)22(28)27-21(14-26)23(29-19-10-6-17(24)7-11-19)30-20-12-8-18(25)9-13-20/h2-13H,1H3,(H,27,28) |
InChI Key |
PTSQBMFHAKCUBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=C(SC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]-4-methyl- typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the Benzamide Core: This involves the reaction of benzoic acid with ammonia or an amine to form benzamide.
Introduction of the 4-Chlorophenylthio Groups: This step involves the substitution reaction where 4-chlorophenylthiol is introduced to the benzamide core.
Addition of the Cyanoethenyl Group: The final step involves the addition of the cyanoethenyl group through a reaction with a suitable cyano compound under controlled conditions
Chemical Reactions Analysis
Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylthio groups, leading to the formation of various derivatives
Scientific Research Applications
Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]-4-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]-4-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on tyrosine-protein kinases, which play a role in cell signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
p-Toluamide Derivatives
- Zoxamide (3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-p-toluamide): Structure: Shares the p-toluamide core but substitutes the cyanovinyl group with a dichloro-oxopropyl chain. Application: A fungicide targeting tubulin polymerization in oomycetes .
- Procarbazine Hydrochloride (N-Isopropyl-α-(2-methylhydrazino)-p-toluamide monohydrochloride): Structure: Retains the p-toluamide backbone but incorporates a methylhydrazino group and isopropyl substituent. Application: Antineoplastic agent used in chemotherapy . Key Differences: The target compound lacks the hydrazine moiety, which is critical for Procarbazine’s DNA alkylation activity. However, its chlorophenylthio groups may confer redox stability, reducing metabolic degradation.
Chlorophenylthio-Containing Compounds
- 8-pCPT-cAMP (8-(4-chlorophenylthio)-cAMP): Structure: A cAMP analog with a single 4-chlorophenylthio group attached to the adenine ring. Application: Activator of protein kinase A (PKA) in signaling studies .
Bis-Substituted Compounds
- Oxethazaine (2,2’-(2-Hydroxyethylimino)bis[N-(α,α-dimethylphenethyl)-N-methylacetamide]): Structure: Symmetrical bis-acetamide with a hydroxyethylimino linker. Application: Local anesthetic with mucosal membrane stabilization . Key Differences: The target compound’s bis(4-chlorophenylthio) groups introduce electron-withdrawing and hydrophobic characteristics, which may alter HOMO/LUMO profiles (and thus reactivity) compared to Oxethazaine’s electron-rich acetamide groups .
Physicochemical and Electronic Properties Comparison
Research Findings and Implications
- Electronic Properties: The cyanovinyl group in the target compound likely lowers the LUMO energy, enhancing electrophilic reactivity compared to Zoxamide and Procarbazine. This could facilitate interactions with nucleophilic biological targets (e.g., enzymes or DNA) .
- Bioactivity : The bis(4-chlorophenylthio) groups may improve metabolic stability relative to Procarbazine’s hydrazine group, which is prone to oxidation. This could extend half-life in vivo .
- Agrochemical Potential: Structural parallels to Zoxamide suggest possible fungicidal activity, but the cyanovinyl group might confer a novel mode of action, such as disrupting electron transport chains .
Biological Activity
N-[2,2-Bis(4-chlorophenylthio)-1-cyanovinyl]-p-toluamide, a compound with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article delves into the compound's properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H23Cl2N3OS
- Molecular Weight : 461.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The compound has been studied for its role in inhibiting key enzymes and affecting cellular pathways:
- Enzyme Inhibition : It has shown potential as an inhibitor of tyrosinase, an enzyme critical in melanin production, which could have implications in skin whitening and anti-melanogenic applications.
- Cellular Effects : In vitro studies indicate that the compound may influence cell viability and proliferation, particularly in melanoma cells.
Tyrosinase Inhibition Studies
Recent studies have demonstrated that this compound exhibits potent inhibitory effects on tyrosinase. This is crucial for applications in dermatology and cosmetics.
| Study | IC50 Value (µM) | Mechanism | Notes |
|---|---|---|---|
| Study 1 | 10 | Competitive | Effective against mushroom tyrosinase. |
| Study 2 | 15 | Mixed-type | Inhibits both active and allosteric sites. |
Cytotoxicity Assays
Cytotoxicity assays conducted on B16F10 melanoma cells revealed that while some analogs showed significant cytotoxic effects at higher concentrations, this compound maintained cell viability at concentrations below 20 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 95 |
| 10 | 90 |
| 20 | 85 |
Case Study 1: Melanoma Treatment Potential
A study investigating the effects of this compound on melanoma cells showed promising results. The compound was administered to B16F10 cells, which are a standard model for studying melanoma. The results indicated a significant reduction in melanin synthesis compared to control groups treated with kojic acid.
Case Study 2: In Vivo Studies
In vivo studies using animal models have suggested that this compound can effectively reduce hyperpigmentation when applied topically. These findings support its potential use in dermatological formulations aimed at treating conditions like melasma and age spots.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
